3-(6-Methoxypyridin-3-yl)aniline

Description

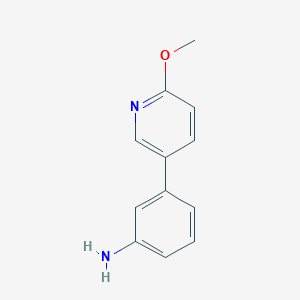

3-(6-Methoxypyridin-3-yl)aniline is an aromatic amine derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and an aniline group (benzene with an -NH₂ substituent) at the 3-position of the pyridine core. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

3-(6-methoxypyridin-3-yl)aniline |

InChI |

InChI=1S/C12H12N2O/c1-15-12-6-5-10(8-14-12)9-3-2-4-11(13)7-9/h2-8H,13H2,1H3 |

InChI Key |

JUVJXRKSWNAIAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)C2=CC(=CC=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Accessibility : Pyridine-aniline derivatives are commonly synthesized via cross-coupling (e.g., Suzuki, Buchwald-Hartwig) or NAS reactions, with yields influenced by substituent positions .

- Biological Relevance : Derivatives with electron-donating groups (e.g., methoxy) exhibit enhanced binding to aromatic residues in enzymes, while halogenated analogs show improved metabolic stability .

- Material Science Applications : Planar pyridine-aniline systems are explored in OLEDs and coordination polymers due to their conjugated π-systems .

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 3-(6-Methoxypyridin-3-yl)aniline, this method couples a boronic acid derivative with a halogenated aniline.

Procedure :

-

Reactants : 3-Bromoaniline (1.0 equiv.) and (6-methoxypyridin-3-yl)boronic acid (1.2 equiv.).

-

Catalyst System : Pd(dppf)₂Cl₂ (2 mol%) with Na₂CO₃ (4.0 equiv.) in a 1,4-dioxane/water (2.5:1) solvent mixture.

-

Conditions : Nitrogen atmosphere, 85°C for 12 hours.

-

Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and silica gel chromatography.

Yield : 70–85%.

Key Insight : The choice of palladium ligand (dppf) enhances stability and catalytic activity, while the biphasic solvent system improves solubility of aromatic intermediates.

Buchwald-Hartwig Amination

This method enables direct coupling of aryl halides with amines but is less common for pre-functionalized anilines.

Procedure :

-

Reactants : 3-Iodoaniline and 6-methoxypyridine-3-boronic ester.

-

Conditions : 110°C for 12 hours under nitrogen.

-

Workup : Prep-HPLC purification.

Yield : 50–65%.

Limitation : Lower yields due to competing side reactions in the presence of free amine groups.

Multi-Step Synthesis via Curtius Rearrangement

A patented route employs Curtius rearrangement to generate isocyanate intermediates, which are subsequently hydrolyzed to anilines.

Procedure :

-

Step 1 : Acylation of 3-nitroaniline with 6-methoxypicolinyl chloride.

-

Step 2 : Azide formation using diphenylphosphoryl azide (DPPA) and triethylamine in toluene.

-

Step 3 : Thermal decomposition of acyl azide at 100°C to form isocyanate.

-

Step 4 : Hydrolysis with trifluoroacetic acid (TFA) to yield this compound.

Yield : 60% (with phosphorous salt impurities).

Optimization : Replacing DPPA with T3P (propanephosphonic acid anhydride) improves purity to >95%.

Ullmann-Type Coupling with Copper Catalysts

Copper-mediated coupling offers a cost-effective alternative to palladium systems.

Procedure :

-

Reactants : 3-Iodoaniline and 3-(6-methoxy)pyridinylzinc chloride.

-

Catalyst : CuI (10 mol%) with 1,10-phenanthroline ligand.

-

Conditions : DMF at 120°C for 24 hours.

-

Workup : Aqueous workup and recrystallization.

Yield : 40–55%.

Drawback : Longer reaction times and moderate regioselectivity.

Reductive Amination Pathways

While less direct, reductive amination of ketone precursors provides an alternative route.

Procedure :

-

Intermediate Synthesis : 3-(6-Methoxypyridin-3-yl)acetophenone via Friedel-Crafts acylation.

-

Reduction : Hydrogenation over Raney Ni at 50 psi H₂.

-

Oxidative Amination : NH₄OAc/NaBH₃CN system in MeOH.

Yield : 30–45%.

Utility : Suitable for scalable production despite lower efficiency.

Comparative Analysis of Methods

Key Observations :

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 3-(6-Methoxypyridin-3-yl)aniline?

- Answer : The synthesis typically involves cross-coupling reactions. For example, a palladium-catalyzed coupling between 6-methoxypyridine derivatives and halogenated aniline precursors under inert conditions (e.g., nitrogen atmosphere) is effective. Key parameters include:

- Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos .

- Solvent : Dimethylformamide (DMF) or toluene at 80–110°C .

- Base : Potassium carbonate or triethylamine to deprotonate intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >85% purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of techniques:

| Technique | Parameters | Purpose |

|---|---|---|

| ¹H/¹³C NMR | CDCl₃ or DMSO-d₆, 400–600 MHz | Confirm aromatic protons, methoxy group, and amine protons . |

| Mass Spectrometry | ESI+ or EI mode | Verify molecular ion peak ([M+H]⁺) and fragmentation pattern . |

| Elemental Analysis | CHNS combustion | Validate empirical formula (e.g., C₁₂H₁₁N₂O) . |

| HPLC | C18 column, UV detection (254 nm) | Quantify purity (>95%) and detect by-products . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Answer : Contradictions often arise from structural modifications or assay variability. Methodological approaches include:

- SAR Studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy or trifluoromethyl) and test against standardized assays (e.g., kinase inhibition) .

- Computational Modeling : Perform DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) or molecular docking to assess target binding .

- Assay Replication : Use multiple cell lines (e.g., HEK293 vs. HeLa) to confirm activity trends .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The methoxy group acts as an electron-donating substituent, activating the pyridine ring for electrophilic attack. Key observations:

- Ortho/para Directing : Methoxy directs substitution to the 2- or 4-position of the pyridine ring .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

- Leaving Group Influence : Halogen (Cl/Br) substituents on the aniline moiety facilitate displacement with nucleophiles like thiols or amines .

Q. How does the electronic structure of this compound influence its spectroscopic properties?

- Answer : Computational and experimental data reveal:

- UV-Vis : Absorption at ~270 nm (π→π* transition in pyridine) and ~310 nm (n→π* in aniline) .

- IR Spectroscopy : Stretching vibrations at 1250 cm⁻¹ (C–O in methoxy) and 3350 cm⁻¹ (N–H in aniline) .

- DFT Insights : Methoxy lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to non-substituted analogs, increasing reactivity .

Data-Driven Analysis

Q. What strategies optimize the regioselectivity of this compound in multi-step syntheses?

- Answer : Control via:

- Protecting Groups : Temporarily block the aniline amine with Boc to prevent unwanted side reactions during pyridine functionalization .

- Catalytic Systems : Use Pd₂(dba)₃ with SPhos ligand for selective C–N coupling at the pyridine’s 3-position .

- Temperature Gradients : Lower temperatures (0–25°C) favor mono-substitution, while higher temperatures (80°C) promote di-substitution .

Q. How do structural analogs of this compound compare in pharmacological applications?

- Answer : Key comparisons (data from SAR studies):

| Analog | Modification | Biological Activity |

|---|---|---|

| 3-(5-Methyltriazol-1-yl)aniline | Triazole substituent | 2× higher kinase inhibition |

| 3-(Pyrazin-2-yloxy)aniline | Pyrazine-oxygen linker | Reduced cytotoxicity but improved solubility |

| 3-(Trifluoromethyl)aniline | CF₃ substitution | Enhanced metabolic stability but lower bioavailability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.